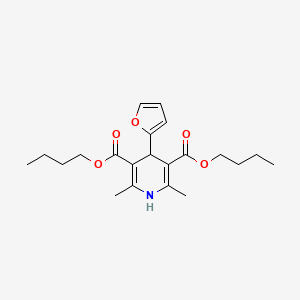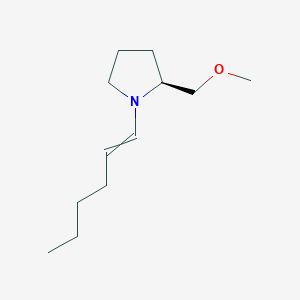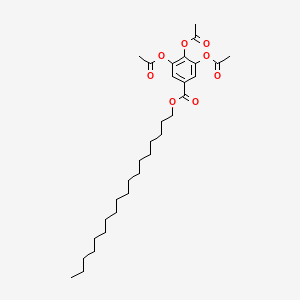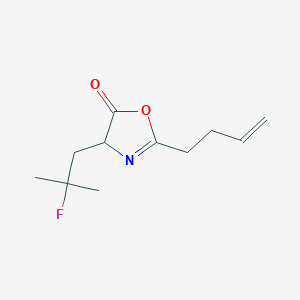
5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-fluoro-2-methylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-fluoro-2-methylpropyl)- is a synthetic organic compound belonging to the oxazolone family Oxazolones are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-fluoro-2-methylpropyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of an amino acid derivative with an isocyanate, followed by cyclization to form the oxazolone ring. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography, and quality control measures to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-fluoro-2-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolone products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazolone compounds.
科学研究应用
Chemistry
In chemistry, 5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-fluoro-2-methylpropyl)- is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it a useful tool in biochemical studies.
Medicine
In medicinal chemistry, oxazolone derivatives are investigated for their potential therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-fluoro-2-methylpropyl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to specific sites on these molecules, altering their function and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
相似化合物的比较
Similar Compounds
- 5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-chloro-2-methylpropyl)-
- 5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-bromo-2-methylpropyl)-
- 5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-iodo-2-methylpropyl)-
Uniqueness
The uniqueness of 5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-fluoro-2-methylpropyl)- lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the fluoro group, for example, may enhance its stability and reactivity compared to other halogenated derivatives.
属性
CAS 编号 |
848949-90-6 |
|---|---|
分子式 |
C11H16FNO2 |
分子量 |
213.25 g/mol |
IUPAC 名称 |
2-but-3-enyl-4-(2-fluoro-2-methylpropyl)-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H16FNO2/c1-4-5-6-9-13-8(10(14)15-9)7-11(2,3)12/h4,8H,1,5-7H2,2-3H3 |
InChI 键 |
VSBIIQPQFPMPEV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1C(=O)OC(=N1)CCC=C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12522809.png)
![4-{[2,5-Bis(octyloxy)-4-(phenylethynyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B12522811.png)
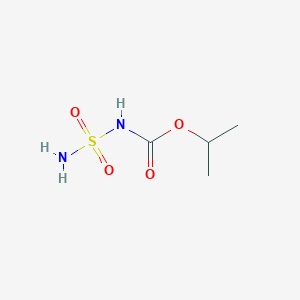
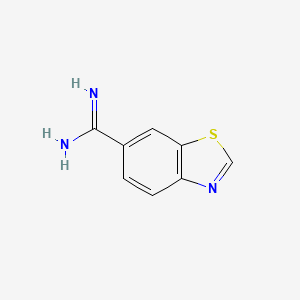
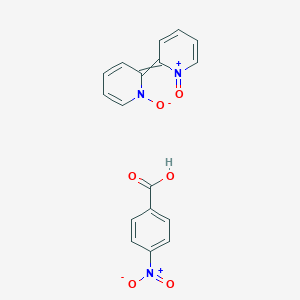
![Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12522847.png)
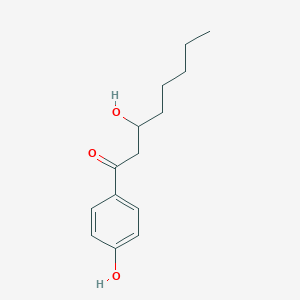
![1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline](/img/structure/B12522857.png)


![N-(2-Chloroethyl)-N'-[3-(4-hydroxybutyl)phenyl]urea](/img/structure/B12522871.png)
